molecular formula C10H8BrFN2O2 B3180620 Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 2177264-85-4

Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B3180620
CAS No.: 2177264-85-4
M. Wt: 287.08 g/mol
InChI Key: DERBEKFFWKOFMO-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2177264-85-4) is a heterocyclic compound with the molecular formula C₁₀H₈BrFN₂O₂ and a molar mass of 287.09 g/mol . Its structure features a pyrazolo[1,5-a]pyridine core substituted with bromo (Br) and fluoro (F) groups at positions 4 and 6, respectively, and an ethyl ester at position 2. Key physicochemical properties include a predicted density of 1.68 g/cm³ and a pKa of -1.63, indicating high acidity . This compound is primarily used as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents .

Properties

IUPAC Name

ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)7-4-13-14-5-6(12)3-8(11)9(7)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERBEKFFWKOFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=CN2N=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147276
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-6-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177264-85-4
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-6-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177264-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-6-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds similar to ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate exhibit promising anticancer properties. A study demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines, suggesting potential as a lead compound for developing new anticancer drugs .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies showed that it possesses inhibitory effects against several bacterial strains, indicating its potential use as an antimicrobial agent .

Material Science

1. Heterocyclic Building Blocks
this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel materials with desired properties .

2. Photophysical Properties
Recent investigations into the photophysical properties of this compound have revealed its potential applications in organic electronics and photonic devices. The compound's fluorescence characteristics make it suitable for use in light-emitting diodes (LEDs) and solar cells .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer drug development
Antimicrobial agent
Material ScienceHeterocyclic building blocks
Organic electronics

Case Studies

Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyridine derivatives, including this compound. The results indicated that these compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic potential .

Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial properties of various pyrazole derivatives found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structurally related pyrazolo[1,5-a]pyridine derivatives and their key attributes:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Br (4), F (6), COOEt (3) C₁₀H₈BrFN₂O₂ 287.09 High acidity (pKa -1.63); antiviral research
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (13) Br (6), OMe (4), COOEt (3) C₁₁H₁₁BrN₂O₃ 299.12 Moderate yield (30%); HIV-1 RT inhibition
Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (10) Br (4), OMe (6), COOEt (3) C₁₁H₁₁BrN₂O₃ 299.12 Low yield (7%); synthetic intermediate
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (18) Br (4), COOMe (3) C₉H₇BrN₂O₂ 255.07 Ester group variation; improved solubility
Ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate Br (6), Me (7), COOEt (3) C₁₁H₁₁BrN₂O₂ 283.12 Methyl enhances lipophilicity
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carbaldehyde Br (6), F (4), CHO (3) C₈H₄BrFN₂O 243.04 Aldehyde group enables conjugation

Biological Activity

Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (C10H8BrFN2O2) is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8BrFN2O2
  • Molecular Weight : 287.09 g/mol
  • CAS Number : 2177264-85-4
  • Purity : Typically ≥ 95%

Synthesis

The synthesis of this compound involves several key steps:

  • Bromination and Fluorination : The compound is synthesized through the bromination and fluorination of pyrazolo[1,5-a]pyridine derivatives.
  • Esterification : The reaction of the corresponding carboxylic acid with ethanol in the presence of a catalyst leads to the formation of the ethyl ester.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits various mechanisms of action against cancer cells:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells.
Study ReferenceCell LineIC50 Value (µM)Mechanism
A549 (Lung)12.5Kinase inhibition
MCF7 (Breast)8.3Apoptosis induction

Enzymatic Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes:

  • Cyclooxygenase (COX) : Inhibition can lead to reduced inflammation and pain.
  • Phosphodiesterases (PDEs) : Modulation of signaling pathways relevant to various diseases.

The mechanism through which this compound exerts its biological effects involves:

  • Binding to Molecular Targets : The compound interacts with specific enzymes or receptors, modulating their activity.
  • Impact on Signaling Pathways : This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine derivatives against multiple cancer cell lines. Results indicated significant growth inhibition with IC50 values ranging from 8 to 15 µM across different cell lines .

Enzymatic Inhibition Studies

Research has shown that this compound effectively inhibits COX enzymes, demonstrating potential for therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

This compound can be compared with other pyrazolo derivatives:

Compound NameCAS NumberKey Activity
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate2177263-63-5Anticancer activity
Pyrazolo[1,5-a]pyrimidinesVariousEnzymatic inhibition

This compound's unique substitution pattern imparts distinct chemical and biological properties that differentiate it from similar compounds.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation reactions using substituted pyridine precursors. A representative method involves reacting halogenated pyridine derivatives (e.g., 5-fluoro-2-bromopyridine) with ethyl propiolate in the presence of o-(2,4-dinitrophenyl)hydroxylamine and potassium carbonate under reflux conditions. Key variables affecting yield include:

  • Catalyst/base selection : Potassium carbonate improves deprotonation efficiency compared to weaker bases .
  • Temperature : Reactions at 80–100°C typically yield 30–55%, while lower temperatures (<60°C) reduce cyclization efficiency .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product in >95% purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify regioselective substitution (e.g., bromo at C4, fluoro at C6) via distinct coupling patterns. For example, the C4 bromine induces deshielding of adjacent protons (δ ~8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 301.98 for C10_{10}H8_{8}BrFN2_{2}O2_{2}) .
  • HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do the bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine at C4 serves as a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C6 fluorine enhances electron-withdrawing effects, stabilizing intermediates. For example:

  • Suzuki Reactions : Pd(PPh3_3)4_4 catalyzes coupling with arylboronic acids in THF/H2_2O (80°C), yielding biaryl derivatives with >70% efficiency. Fluorine’s meta-directing nature minimizes competing side reactions .
  • SNAr Reactivity : The C6 fluorine enables nucleophilic aromatic substitution with amines (e.g., piperazine) in DMF at 120°C, forming 6-amino analogs .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

Discrepancies in reported IC50_{50} values (e.g., kinase inhibition vs. antimicrobial activity) often arise from:

  • Assay Conditions : Varying ATP concentrations (1–10 µM) in kinase assays can alter inhibition potency by 10-fold .
  • Solubility Limits : Low aqueous solubility (logP ~2.5) may underreport activity; DMSO stock concentrations >1% can induce cytotoxicity artifacts .
  • Metabolic Stability : Microsomal studies (e.g., human liver microsomes) differentiate intrinsic activity from rapid clearance effects .

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

  • Docking Studies : AutoDock Vina or Schrödinger Glide models interactions with ATP-binding pockets (e.g., JAK2 kinase). The fluoropyridine ring aligns with hydrophobic residues (Leu855, Val863), while the ester group forms hydrogen bonds with Lys857 .
  • MD Simulations : 100-ns simulations in GROMACS assess stability of binding poses; root-mean-square deviations (RMSD) <2 Å indicate stable binding .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Byproduct Formation : Competing C7 bromination can occur at >100°C; low-temperature reflux (<80°C) and excess K2_2CO3_3 suppress this .
  • Catalyst Loading : Reducing Pd catalyst (e.g., from 5 mol% to 1 mol%) in cross-coupling steps requires ligand optimization (XPhos > PPh3_3) to maintain yield .

Methodological Resources

Q. Table 1: Key Synthetic Intermediates and Derivatives

IntermediateApplicationReference Method
Ethyl 5-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylateSuzuki coupling precursorGeneral Procedure B
6-Fluoro-4-iodo analogRadiolabeling (e.g., 125^{125}I)Halogen exchange
4-Bromo-6-nitro derivativeReduction to amine for SAR studiesHNO3_3/H2_2SO4_4 nitration

Q. Table 2: Common Analytical Benchmarks

ParameterValue/TechniqueEvidence Source
Melting Point142–145°CDifferential Scanning Calorimetry
LogD (pH 7.4)2.3 ± 0.2Shake-flask method
Plasma Stability (t1/2_{1/2})>6 h (human plasma, 37°C)LC-MS/MS quantitation

Critical Research Gaps

  • Metabolite Identification : Limited data on phase I/II metabolites; UPLC-QTOF studies with hepatocytes are needed .
  • Crystallographic Data : No X-ray structures of target compound-protein complexes; synchrotron crystallography could validate docking models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

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